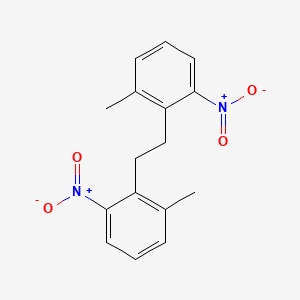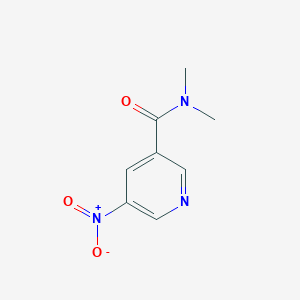
N,N-Dimethyl-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position and a carboxamide group at the 3-position of the pyridine ring, with two methyl groups attached to the nitrogen atom of the carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions introduce the carboxamide and dimethyl groups.
Industrial Production Methods: Industrial production of nitropyridines, including this compound, often involves large-scale nitration processes using nitric acid or nitric acid-sulfuric acid mixtures. These methods are optimized for high yields and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or amines under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N,N-Dimethyl-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: Lacks the carboxamide and dimethyl groups, making it less versatile in certain applications.
N,N-Dimethyl-3-nitropyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position, leading to different chemical properties.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxamide group, resulting in different reactivity and applications.
Uniqueness: N,N-Dimethyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59290-15-2 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
N,N-dimethyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-10(2)8(12)6-3-7(11(13)14)5-9-4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
TYZYAFJVUMPFDU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


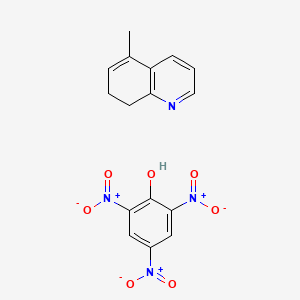
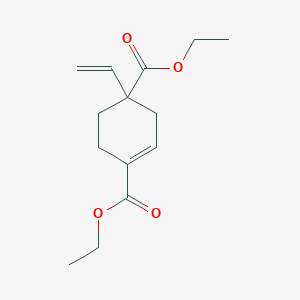
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
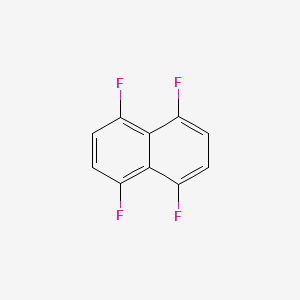
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)

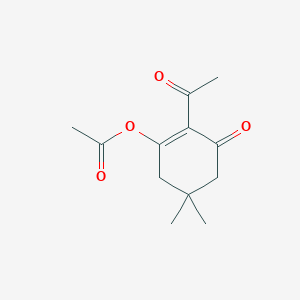
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

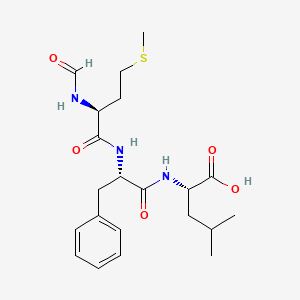
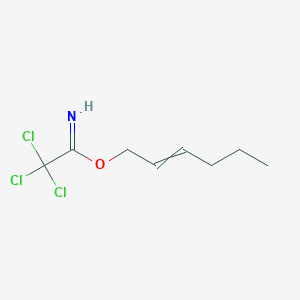
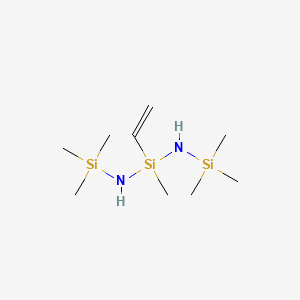
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
